

Cross-study comparison of defibrotide efficacy in different patient populations

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Defibrotide Efficacy: A Cross-Study Comparison in Diverse Patient Populations

This guide provides an objective comparison of **defibrotide**'s performance across various clinical studies and patient populations, focusing on its use in treating hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). The information is intended for researchers, scientists, and drug development professionals, with supporting data from key clinical trials.

Overview of Defibrotide

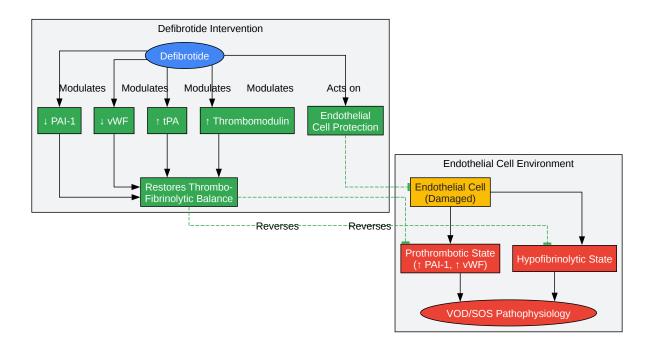
Defibrotide is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is approved for the treatment of severe hepatic VOD/SOS following hematopoietic stem cell transplantation (HSCT) in both adult and pediatric patients.[3][4][5] The pathophysiology of VOD/SOS involves endothelial cell damage, which leads to a prothrombotic and hypofibrinolytic state in the hepatic sinusoids.[2][6] Preclinical data suggest that **defibrotide**'s mechanism of action involves protecting endothelial cells and restoring the thrombo-fibrinolytic balance.[1][6][7]

Mechanism of Action

Defibrotide exerts its therapeutic effect through multiple pathways that protect endothelial cells and modulate hemostasis. It has demonstrated profibrinolytic, antithrombotic, anti-



inflammatory, and angio-protective properties without causing significant systemic anticoagulant effects.[1] The drug appears to increase the expression of tissue plasminogen activator (tPA) and thrombomodulin while reducing the expression of von Willebrand factor (vWF) and plasminogen activator inhibitor-1 (PAI-1), thereby helping to break down blood clots and restore microvascular function.[7]



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Caption: **Defibrotide**'s proposed mechanism of action on endothelial cells.

Comparative Efficacy Data



The efficacy of **defibrotide** has been evaluated in several key studies, including a large expanded-access Treatment Investigational New Drug (T-IND) study and a pivotal Phase 3 trial. These studies provide quantitative data on survival and response rates across different patient demographics.

Table 1: Efficacy in the Treatment IND Study (NCT00628498)

This expanded-access study provided **defibrotide** to patients with a diagnosis of hepatic VOD/SOS after HSCT. The final analysis included 1000 patients treated with **defibrotide**.[3]

Patient Population	Endpoint	Result (95% CI)	Citation
Overall Population (n=1000)	Day +100 Survival	58.9% (55.7% - 61.9%)	[3]
Pediatric Patients	Day +100 Survival	67.9% (63.8% - 71.6%)	[3][8]
Adult Patients	Day +100 Survival	47.1% (42.3% - 51.8%)	[3][8]
Patients without Multi- Organ Dysfunction (MOD)	Day +100 Survival	Higher than patients with MOD	[3][8]
Patients with MOD	Day +100 Survival	Lower than patients without MOD	[3][8]

Note: The study highlighted that earlier initiation of **defibrotide** after VOD/SOS diagnosis was associated with higher Day +100 survival.[3][8]

Table 2: Efficacy in the Phase 3 Historically Controlled Study (NCT00358501)

This multicenter, open-label study compared **defibrotide**-treated patients with a historical control group. The trial enrolled patients with established hepatic VOD/SOS and advanced multi-organ failure (MOF).[9]



Group	Primary Endpoint (Day +100 Survival)	Secondary Endpoint (Day +100 Complete Response)	Citation
Defibrotide (n=102)	38.2%	25.5%	[9]
Historical Control (n=32)	25.0%	12.5%	[9]
Difference (Propensity-Adjusted)	23% (p = 0.0109)	19% (p = 0.0160)	[9]

Note: Untreated hepatic VOD/SOS with MOF is associated with a mortality rate exceeding 80%.[9][10]

Experimental Protocols and Methodologies

A clear understanding of the trial designs is crucial for interpreting the efficacy data.

Treatment IND Study (NCT00628498)

- Study Design: An expanded-access treatment protocol (T-IND) that made defibrotide available as an investigational drug.[3]
- Patient Population: Included pediatric and adult patients who developed hepatic VOD/SOS
 after HSCT.[3] The protocol was later amended to also include patients who developed
 VOD/SOS after chemotherapy without HSCT and those with VOD/SOS without MOD.[6]
- Inclusion Criteria: Patients were initially eligible if they had VOD/SOS by Baltimore criteria post-HSCT with accompanying multi-organ dysfunction (renal or pulmonary).[6]
- Treatment Regimen: Enrolled patients typically received defibrotide at a dose of 25 mg/kg/day, administered in four divided doses.[6] The recommended duration was a minimum of 21 days.[6][11]

Phase 3 Trial (NCT00358501)

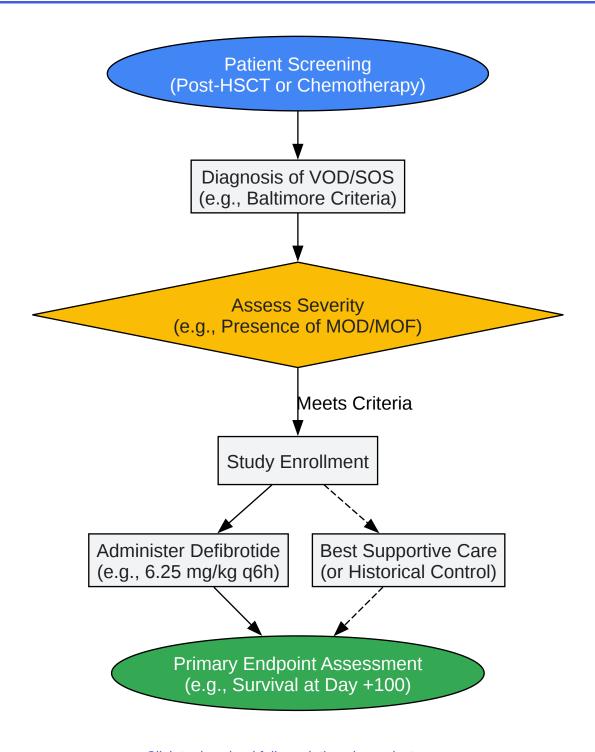






- Study Design: A multicenter, open-label, historically controlled study.[9] Patients treated with **defibrotide** were enrolled prospectively and compared against a historical control group selected via retrospective chart review using the same eligibility criteria.[9]
- Patient Population: Included pediatric (≤16 years) and adult patients with a diagnosis of severe hepatic VOD/SOS with multi-organ failure (renal and/or pulmonary dysfunction) post-HSCT.[9]
- Diagnostic Criteria: Hepatic VOD/SOS was defined by the Baltimore criteria: bilirubin ≥2 mg/dL by day +21 post-HSCT, plus at least two of the following: ascites, weight gain ≥5%, or hepatomegaly.[9]
- Treatment Regimen: Patients in the treatment arm received defibrotide 25 mg/kg per day.[9]
- Endpoints: The primary endpoint was survival at Day +100 post-HSCT. A key secondary endpoint was the rate of complete response (CR) by Day +100.[9]





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Caption: Generalized workflow for a clinical trial of **defibrotide**.

Safety and Tolerability

Across multiple studies, **defibrotide** has been shown to be generally well-tolerated with a manageable toxicity profile.[9][12] Common adverse events reported include hypotension,



nausea, vomiting, and hemorrhage (e.g., epistaxis, hematuria).[6][13] In the Phase 3 trial, the incidence of common hemorrhagic adverse events was similar between the **defibrotide** and historical control groups.[9] Approximately 11% of patients in the Phase 3 trial discontinued **defibrotide** due to possible toxicity.[13]

Conclusion

Cross-study analysis indicates that **defibrotide** is an effective treatment for severe hepatic VOD/SOS in both pediatric and adult populations. Efficacy, as measured by Day +100 survival, appears to be higher in pediatric patients compared to adults and in patients without multi-organ dysfunction at baseline.[3][8] The Phase 3 trial demonstrated a significant survival and complete response benefit for patients with severe VOD/SOS and MOF compared to historical controls.[9] Furthermore, data suggest that earlier initiation of therapy after diagnosis may lead to improved outcomes.[3][14] The use of a standardized dose of 25 mg/kg/day has been consistently applied in major clinical studies for the treatment of this often-fatal complication of HSCT.[9][11]

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